molecular formula C14H14N2O2 B8418307 Ethyl 3-(5-aminopyridin-2-yl)benzoate CAS No. 1258391-90-0

Ethyl 3-(5-aminopyridin-2-yl)benzoate

Cat. No.: B8418307
CAS No.: 1258391-90-0
M. Wt: 242.27 g/mol
InChI Key: IXEGQAFUSVQCPZ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-aminopyridin-2-yl)benzoate is a benzoate ester derivative featuring a 5-aminopyridin-2-yl substituent at the meta position of the benzene ring. This structural motif combines aromatic and heterocyclic components, making it a compound of interest in pharmaceutical and materials science research.

Properties

CAS No.

1258391-90-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 3-(5-aminopyridin-2-yl)benzoate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-4-10(8-11)13-7-6-12(15)9-16-13/h3-9H,2,15H2,1H3

InChI Key

IXEGQAFUSVQCPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-(Dimethylamino)benzoate
  • Structure: A dimethylamino (-N(CH₃)₂) group at the para position of the benzoate ring.
  • Key Differences: The dimethylamino group is electron-donating, enhancing resonance stabilization of the ester group compared to the meta-substituted aminopyridine in the target compound. Demonstrated higher reactivity as a co-initiator in resin cements due to strong electron-donating effects, leading to faster polymerization .
I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate)
  • Structure : A thioether-linked pentyl chain terminating in a 3-methylisoxazole group at the para position.
  • Key Differences: The thioether and isoxazole groups introduce steric bulk and sulfur-mediated interactions, contrasting with the planar aminopyridine in the target compound. Likely exhibits distinct pharmacokinetic properties due to increased hydrophobicity and metabolic stability .
Methyl Benzoate and Ethyl Benzoate
  • Structure : Simple alkyl esters without aromatic substituents.
  • Key Differences: Lack of heterocyclic or amino groups reduces polarity and hydrogen-bonding capacity.

Physical and Chemical Properties

Property Ethyl 3-(5-Aminopyridin-2-yl)benzoate Ethyl 4-(Dimethylamino)benzoate I-6501 Ethyl Benzoate
Molecular Weight (g/mol) ~258.3 (calculated) 207.3 ~393.5 150.2
Polarity High (due to -NH₂ and pyridine N) Moderate (-N(CH₃)₂) Moderate (thioether/isoxazole) Low
Log P (Predicted) ~1.8 ~2.1 ~3.5 1.9
Applications Drug intermediates, polymer additives Resin co-initiators Antimicrobial studies Solvents, fragrances
Notes:
  • The aminopyridine group in the target compound increases water solubility compared to Ethyl Benzoate but reduces Log P relative to I-6501 due to polar N–H bonds .
  • Ethyl 4-(dimethylamino)benzoate’s higher reactivity in resins stems from its para-substituted electron-donating group, whereas the meta-substituted aminopyridine may direct reactivity to different sites .

Reactivity and Functional Performance

  • Electrochemical Behavior: The aminopyridine group in the target compound may participate in redox reactions or coordinate with metal ions, unlike the inert methyl benzoate. This property is valuable in catalysis or sensor design. In contrast, Ethyl 4-(dimethylamino)benzoate’s tertiary amine accelerates radical polymerization in resins but lacks metal-binding sites .
  • Biological Interactions: The 5-aminopyridin-2-yl group mimics bioactive motifs in pharmaceuticals (e.g., kinase inhibitors), whereas I-6501’s isoxazole is associated with antimicrobial activity . Methyl/ethyl benzoate derivatives are generally non-bioactive and used as excipients .

Solubility and Compatibility in Polymeric Systems

  • Polymer-Dye Interactions: The aminopyridine group may enhance compatibility with polar polymers (e.g., polyesters) via dipole-dipole interactions, similar to solvatochromic effects observed in dyes dissolved in ethyl acetate vs. methyl benzoate . Ethyl 4-(dimethylamino)benzoate’s superior performance in resin cements highlights the importance of substituent position and electronic effects in polymer matrices .

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